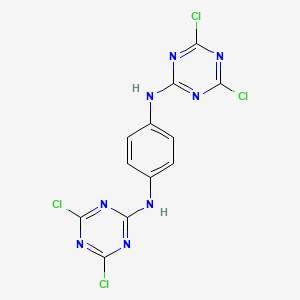
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a benzene-1,4-diamine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
The synthesis of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of cyanuric chloride with benzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is stirred at a specific temperature for a defined period to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols. Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives and is known for its reactivity with nucleophiles.
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: This compound is used in tanning and leather processing and has similar reactivity patterns.
4,4’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2’-disulphonic acid: This compound is used as a UV absorber and has applications in the textile industry.
Eigenschaften
CAS-Nummer |
13734-13-9 |
|---|---|
Molekularformel |
C12H6Cl4N8 |
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
1-N,4-N-bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H6Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-1-2-6(4-3-5)18-12-23-9(15)20-10(16)24-12/h1-4H,(H,17,19,21,22)(H,18,20,23,24) |
InChI-Schlüssel |
RBRKCJCVPLSVEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)NC3=NC(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



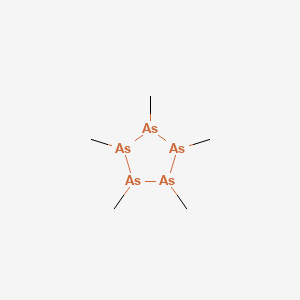

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

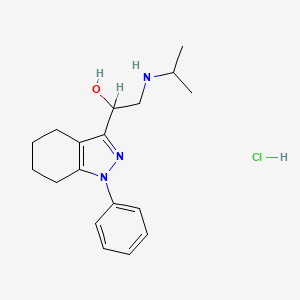
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
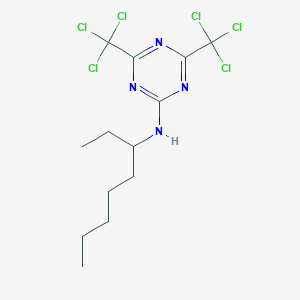

![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
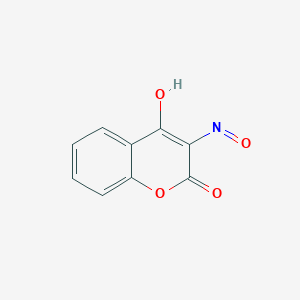
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

